3-(4-1,2,3-Thiadiazolyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

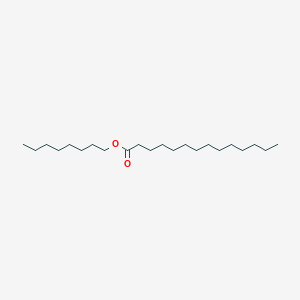

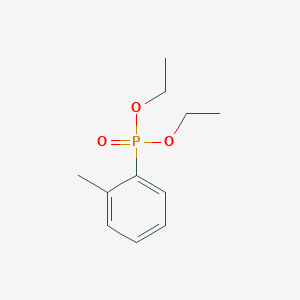

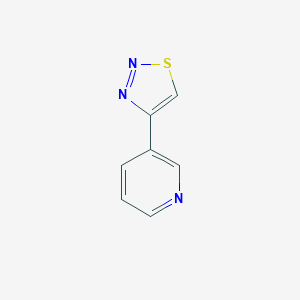

“3-(4-1,2,3-Thiadiazolyl)pyridine” is a chemical compound with the molecular formula C7H5N3S . It is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .

Molecular Structure Analysis

The molecular structure of 3-(4-1,2,3-Thiadiazolyl)pyridine consists of a total of 17 bonds. There are 12 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 1 five-membered ring, and 1 six-membered ring . The exact mass and monoisotopic mass of the molecule are 163.02041835 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-1,2,3-Thiadiazolyl)pyridine include a molecular weight of 163.20 g/mol, an XLogP3 of 1.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, a rotatable bond count of 1, a topological polar surface area of 66.9 Ų, a heavy atom count of 11, and a complexity of 125 .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-(4-1,2,3-Thiadiazolyl)pyridine: derivatives exhibit a wide range of biological activities, making them valuable in drug discovery and development. They have been explored for their potential as antimicrobial , analgesic , anticonvulsant , and antitubercular agents . Additionally, these compounds have shown promising results as anticancer agents, with some derivatives demonstrating significant cytotoxicity against various cancer cell lines .

Medicinal Chemistry

In medicinal chemistry, the thiadiazole ring is a crucial pharmacophore due to its structural similarity with pyridine, an important scaffold in many drugs. The incorporation of the 1,3,4-thiadiazole moiety into compounds has led to the development of new drugs with improved efficacy and reduced side effects. This includes the design of protein tyrosine phosphatase 1B (PTP1B) inhibitors , which are relevant for treating diabetes mellitus .

Materials Science

The unique electronic properties of 3-(4-1,2,3-Thiadiazolyl)pyridine make it suitable for use in materials science, particularly in the design of organic photosensitizers for dye-sensitized solar cells . The electron-deficient nature of the thiadiazole core can effectively adjust the HOMO and LUMO energy levels , which is crucial for the development of small band-gap photosensitizers with panchromatic absorption .

Environmental Science

Derivatives of 3-(4-1,2,3-Thiadiazolyl)pyridine have been studied for their environmental applications, particularly in the context of sustainable and eco-friendly synthetic strategies . These compounds release nitrogen gas, which is harmless to the environment, during decomposition, making them attractive for green chemistry applications .

Agriculture

In the agricultural sector, the antimicrobial properties of 3-(4-1,2,3-Thiadiazolyl)pyridine derivatives can be harnessed to develop new fungicides and pesticides . Their ability to inhibit the growth of various pathogens can help protect crops and improve yields .

Chemical Synthesis

The 3-(4-1,2,3-Thiadiazolyl)pyridine structure serves as a versatile building block in chemical synthesis. It can undergo various reactions to form complex molecules with potential applications in organic synthesis and drug design . Its reactivity with different alkyl or benzyl chlorides under microwave conditions exemplifies its utility in constructing diverse molecular architectures .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-(4-1,2,3-Thiadiazolyl)pyridine, also known as 3-[1,2,3]Thiadiazol-4-yl-pyridine, is Pyruvate Kinase (PK) . PK is a key enzyme in the glycolytic pathway, playing a crucial role in cellular energy production .

Mode of Action

3-(4-1,2,3-Thiadiazolyl)pyridine interacts with PK by docking into the active center of the enzyme . This interaction inhibits the activity of PK, disrupting the normal function of the glycolytic pathway .

Biochemical Pathways

The inhibition of PK by 3-(4-1,2,3-Thiadiazolyl)pyridine affects the glycolytic pathway . This pathway is responsible for the breakdown of glucose, providing energy for cellular processes. The disruption of this pathway can lead to a decrease in energy production, affecting the growth and survival of cells .

Pharmacokinetics

The compound’s interaction with pk suggests it may have good bioavailability, as it is able to reach and interact with its target within cells .

Result of Action

The inhibition of PK by 3-(4-1,2,3-Thiadiazolyl)pyridine results in a decrease in energy production, affecting the growth and survival of cells . This could potentially lead to cell death, making the compound a potential candidate for fungicidal or anticancer therapies .

Propiedades

IUPAC Name |

4-pyridin-3-ylthiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S/c1-2-6(4-8-3-1)7-5-11-10-9-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVHPXARMPURMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512481 |

Source

|

| Record name | 3-(1,2,3-Thiadiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-1,2,3-Thiadiazolyl)pyridine | |

CAS RN |

18212-27-6 |

Source

|

| Record name | 3-(1,2,3-Thiadiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.